Stereospecific Intermediate for Eribaxaban: (2R,4R) vs. (2S,4S) Impact on FXa Inhibition
The (2R,4R) isomer is a mandatory intermediate for Eribaxaban, a direct Factor Xa inhibitor. The final drug substance requires the (2R,4R) configuration for biological activity; the (2S,4S) enantiomer of the final compound is inactive. This makes the specific (2R,4R) stereochemistry of the building block non-substitutable [1].
| Evidence Dimension | Stereochemical requirement for downstream drug activity |
|---|---|
| Target Compound Data | (2R,4R) configuration yields active Eribaxaban |
| Comparator Or Baseline | (2S,4S) configuration yields inactive enantiomer |
| Quantified Difference | Active vs. inactive (binary outcome) |
| Conditions | Factor Xa inhibition assay; Eribaxaban synthesis pathway defined in patent US9758507B2 |
Why This Matters
Procuring the correct (2R,4R) isomer is non-negotiable for any laboratory synthesizing Eribaxaban or its analogs, as the wrong enantiomer leads to complete loss of therapeutic activity.
- [1] Xue, F., & Silverman, R. B. (2010). Chiral synthesis of pyrrolidine core compounds en route to neuronal nitric oxide synthase inhibitors. US Patent US9758507B2. https://patents.google.com/patent/US9758507B2/en View Source
